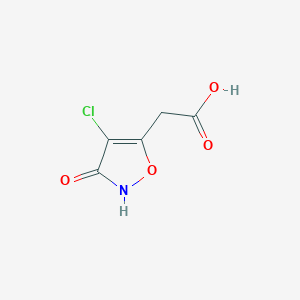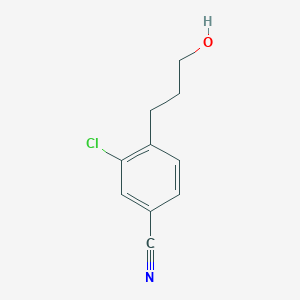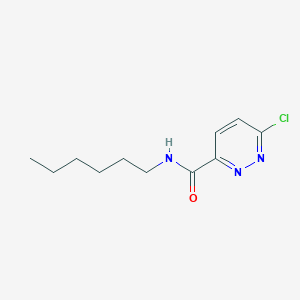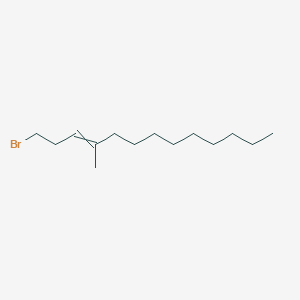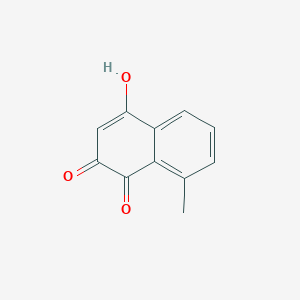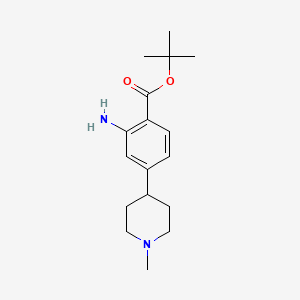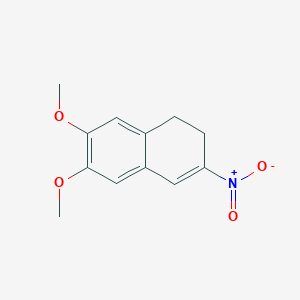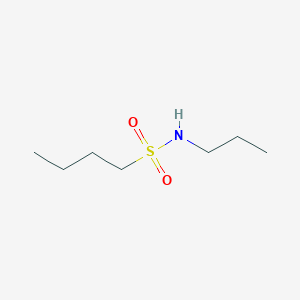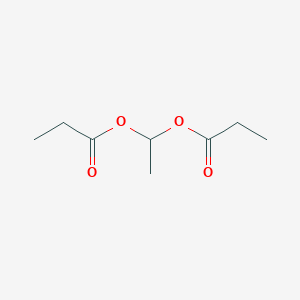
Ethylidene bispropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylidene bispropionate is an organic compound with the molecular formula C7H12O4. It is an ester derived from the reaction between ethylidene and propionic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Ethylidene bispropionate can be synthesized through the esterification reaction between ethylidene and propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of ethylidenedipropionate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the required temperature, and the ester is separated from the reaction mixture through distillation. The purity of the final product is ensured through various purification techniques, such as recrystallization and chromatography.
化学反应分析
Types of Reactions: Ethylidene bispropionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert ethylidenedipropionate into its corresponding alcohols.
Substitution: The ester group in ethylidenedipropionate can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Substituted esters and amides.
科学研究应用
Ethylidene bispropionate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of ethylidenedipropionate involves its interaction with various molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release propionic acid and ethylidene, which can then participate in further chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or industrial processes.
相似化合物的比较
Ethylidene bispropionate can be compared with other similar compounds, such as:
Ethylidene diacetate: Another ester with similar chemical properties but derived from acetic acid.
Propylene glycol diacetate: A compound with two ester groups but different structural features.
Ethylidene dipropionate: A closely related compound with slight variations in its chemical structure.
Uniqueness: this compound is unique due to its specific ester linkage and the combination of ethylidene and propionic acid. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
属性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC 名称 |
1-propanoyloxyethyl propanoate |
InChI |
InChI=1S/C8H14O4/c1-4-7(9)11-6(3)12-8(10)5-2/h6H,4-5H2,1-3H3 |
InChI 键 |
NXTBGPXHFYDPAN-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC(C)OC(=O)CC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,3-Dimethyl-1,5-dioxaspiro[5.7]tridecan-10-one](/img/structure/B8437201.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)oxy]aniline](/img/structure/B8437205.png)

![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid](/img/structure/B8437213.png)


